molecular formula C10H11Br2NO B14061709 1-(5-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one

1-(5-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one

Cat. No.: B14061709
M. Wt: 321.01 g/mol
InChI Key: VLMWMJOXQSECLB-UHFFFAOYSA-N
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Description

1-(5-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one is an organic compound with a complex structure that includes both amino and bromomethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, alkoxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(5-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Amino-2-(bromomethyl)phenyl)propan-2-one: Similar structure but lacks the second bromine atom.

    1-(5-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one: Similar structure with a different bromine substitution pattern.

Uniqueness

1-(5-Amino-2-(bromomethyl)phenyl)-1-bromopropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

1-[5-amino-2-(bromomethyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C10H11Br2NO/c1-6(14)10(12)9-4-8(13)3-2-7(9)5-11/h2-4,10H,5,13H2,1H3

InChI Key

VLMWMJOXQSECLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)N)CBr)Br

Origin of Product

United States

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